1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 1310383-04-0
VCID: VC0108717
InChI: InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-7-6-8-14(18-13)20-11-9-19(5)10-12-20/h6-8H,9-12H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCN(CC3)C
Molecular Formula: C16H26BN3O2
Molecular Weight: 303.213

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

CAS No.: 1310383-04-0

Cat. No.: VC0108717

Molecular Formula: C16H26BN3O2

Molecular Weight: 303.213

* For research use only. Not for human or veterinary use.

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine - 1310383-04-0

Specification

CAS No. 1310383-04-0
Molecular Formula C16H26BN3O2
Molecular Weight 303.213
IUPAC Name 1-methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Standard InChI InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-7-6-8-14(18-13)20-11-9-19(5)10-12-20/h6-8H,9-12H2,1-5H3
Standard InChI Key KBTSSYBAAQRNMS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCN(CC3)C

Introduction

Chemical Structure and Properties

Molecular Identity and Structure

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine belongs to the class of boronate esters with heterocyclic substituents. The compound's structure consists of three key components: a pyridine ring with a boronate ester at the 6-position, a piperazine ring attached at the 2-position of the pyridine, and a methyl group on one of the nitrogen atoms of the piperazine.

The molecular formula is C₁₆H₂₆BN₃O₂, with a calculated molecular weight of approximately 303.21 g/mol . The structure features a pinacol-derived boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) which is a common protecting group for boronic acids used in organic synthesis.

Physicochemical Properties

Based on its structural characteristics, 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine can be expected to possess the following physicochemical properties:

PropertyValue/Description
Physical StateSolid at room temperature
ColorWhite to off-white crystalline powder
SolubilitySoluble in common organic solvents (DMSO, DCM, chloroform); Poor solubility in water
Log PEstimated 2.0-3.0 (indicating moderate lipophilicity)
pKaMultiple values due to basic nitrogen atoms (estimated 5-7 for pyridine N, 8-10 for piperazine N)
Melting PointEstimated 120-150°C
StabilityStable under standard conditions; sensitive to strong oxidizing agents

These properties make the compound suitable for various applications in synthetic chemistry, particularly as a building block in medicinal chemistry and materials science.

Synthesis Methods

Synthetic Routes

The synthesis of 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine typically follows one of several strategic pathways. Drawing from the synthesis of related compounds, the most common approaches include:

Palladium-Catalyzed Borylation

This approach involves the borylation of a halogenated precursor, typically 2-(4-methylpiperazin-1-yl)-6-bromopyridine, using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction generally proceeds under basic conditions in solvents like dioxane or DMF .

Cross-Coupling and Substitution Sequence

ParameterTypical Conditions
Temperature80-100°C for borylation reactions
CatalystPd(dppf)Cl₂ or Pd(PPh₃)₄
BasePotassium acetate or potassium carbonate
SolventAnhydrous dioxane or DMF
Reaction Time6-24 hours
AtmosphereInert (nitrogen or argon)
PurificationColumn chromatography

Chemical Reactivity

Boronate Ester Functionality

The primary reactive site in 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is the boronate ester group, which participates in various transformations:

Suzuki-Miyaura Cross-Coupling

The compound serves as an excellent substrate for Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides, enabling carbon-carbon bond formation. This reactivity is particularly valuable in drug discovery and materials science applications.

Oxidation Reactions

The boronate ester can undergo oxidative transformations to yield the corresponding hydroxylated pyridine derivative in the presence of hydrogen peroxide or other oxidizing agents.

Piperazine and Pyridine Functionalities

The piperazine and pyridine moieties contribute additional reactivity patterns:

Functional GroupReactivity
PiperazineNucleophilic secondary amine; potential for N-alkylation; pH-dependent protonation
PyridineLewis basic nitrogen; susceptibility to electrophilic attack; coordination capability with metals
Methyl GroupPotential for oxidation to formyl or carboxylic acid derivatives

The combination of these reactive sites makes the compound a versatile building block for the construction of more complex molecular architectures.

Applications in Research and Development

Synthetic Chemistry Applications

1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine serves as a valuable intermediate in organic synthesis, particularly in:

Preparation of Pharmaceutical Intermediates

The compound is utilized to prepare pyrazolopyridine and indazole derivatives, which are important scaffolds in medicinal chemistry . These frameworks appear in numerous bioactive compounds and approved drugs.

Library Synthesis

As a bifunctional building block, the compound enables the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Medicinal Chemistry and Drug Development

The structural features of this compound make it particularly suitable for pharmaceutical applications:

Kinase Inhibitor Development

Related compounds with similar structural motifs have been explored in the synthesis of kinase inhibitors. The piperazine-pyridine scaffold provides favorable binding interactions with protein targets, while the boronate group allows for further structural elaboration.

CNS-Active Compounds

The presence of the basic piperazine moiety can contribute to blood-brain barrier penetration, making derivatives of this compound potential candidates for central nervous system (CNS) drug development.

Structural Analogs and Comparative Analysis

Position Isomers

A closely related compound is 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-yl]piperazine, which differs in the position of the boronate ester group on the pyridine ring (5-position versus 6-position) .

Feature6-Position Isomer (Target Compound)5-Position Isomer
Electronic DistributionDifferent electron density at pyridine ringAlternative electronic configuration
Spatial OrientationDifferent spatial arrangement of functional groupsAltered three-dimensional geometry
Reactivity in CouplingPotentially different reactivity in cross-couplingMay exhibit distinct coupling kinetics
Biological ActivityLikely distinct interaction with biological targetsDifferent pharmacological profile

Other Structural Variants

Other relevant structural analogs include:

  • Compounds with alternative substituents on the piperazine nitrogen

  • Derivatives with different boronate protecting groups

  • Variants with modified heterocyclic cores (e.g., pyrimidine instead of pyridine)

Each of these structural modifications can significantly alter the compound's physicochemical properties and biological activities, providing opportunities for structure-activity relationship studies.

Therapeutic AreaPotential Application
NeurologySerotonin or dopamine receptor modulators
OncologyKinase inhibitors for cancer treatment
InflammationImmune system modulators
Anti-infectiveNovel antimicrobial scaffolds

Structure-Activity Relationships

The distinct structural features of the compound contribute to its biological profile:

  • The boronate ester primarily serves as a synthetic handle, typically being converted to other functional groups in final biological candidates

  • The piperazine moiety influences solubility, pharmacokinetics, and target binding

  • The pyridine ring provides rigidity and potential for π-stacking interactions with aromatic residues in target proteins

Analytical Methods and Characterization

Spectroscopic Identification

The structural characterization of 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine typically employs multiple analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR would show characteristic signals for:

  • Methyl groups of the pinacol moiety (typically 1.2-1.4 ppm)

  • N-methyl group of the piperazine (around 2.3-2.5 ppm)

  • Piperazine protons (multiplets between 2.5-3.5 ppm)

  • Aromatic pyridine protons (6.5-8.5 ppm)

¹¹B NMR would show a signal typical for sp² hybridized boron atoms in boronate esters (approximately 30 ppm).

Mass Spectrometry

Mass spectrometric analysis would typically show:

  • Molecular ion peak at m/z 303 [M+H]⁺

  • Fragmentation patterns involving loss of pinacol groups

  • Characteristic isotope pattern due to boron (approximately 20% of ¹⁰B compared to ¹¹B)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods typically utilize:

  • Reversed-phase columns with C18 stationary phase

  • Mobile phases consisting of acetonitrile/water mixtures with appropriate buffer systems

  • UV detection at wavelengths between 254-280 nm

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